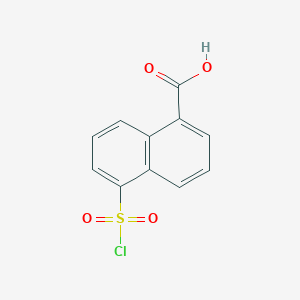
5-(Chlorosulfonyl)-1-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(Chlorosulfonyl)-1-naphthoic acid is an organic compound with a naphthalene core structure It is characterized by the presence of a chlorosulfonyl group at the 5-position and a carboxylic acid group at the 1-position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-1-naphthoic acid typically involves the chlorosulfonation of naphthalene-1-carboxylic acid. This reaction is carried out by treating naphthalene-1-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: Naphthalene-1-carboxylic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-(Chlorosulfonyl)-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions (room temperature to 50°C) in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Carboxylate Salts and Esters: Formed by the oxidation of the carboxylic acid group.
科学的研究の応用
5-(Chlorosulfonyl)-1-naphthoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 5-(Chlorosulfonyl)-1-naphthoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive and can be readily replaced by various nucleophiles, leading to the formation of diverse derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
類似化合物との比較
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the chlorosulfonyl group and has different reactivity and applications.
5-Sulfonyl-naphthalene-1-carboxylic acid: Contains a sulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties and reactivity.
5-Chlorosulfonyl-naphthalene-2-carboxylic acid: Has the chlorosulfonyl group at a different position on the naphthalene ring, resulting in different reactivity and applications.
Uniqueness
5-(Chlorosulfonyl)-1-naphthoic acid is unique due to the presence of both the chlorosulfonyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C11H7ClO4S |
|---|---|
分子量 |
270.69 g/mol |
IUPAC名 |
5-chlorosulfonylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7ClO4S/c12-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) |
InChIキー |
ZJQPQFZJWKJWEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













